GIBBERELLIC ACID

描述

属性

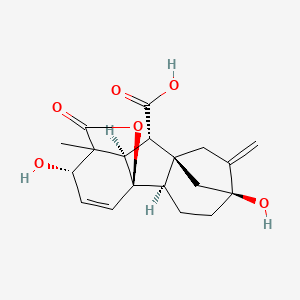

分子式 |

C19H22O6 |

|---|---|

分子量 |

346.4 g/mol |

IUPAC 名称 |

(1R,2R,5S,8S,9S,10R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16?,17+,18+,19-/m1/s1 |

InChI 键 |

IXORZMNAPKEEDV-QTWFBFKQSA-N |

手性 SMILES |

CC12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

规范 SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

同义词 |

GA(3) gibberellin GA3 gibberellin gibberellic acid gibberellic acid, (1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-isomer gibberellic acid, monoammonium salt gibberellic acid, monopotassium salt gibberellic acid, monosodium salt gibberellic acid, potassium salt gibberellin A3 potassium gibberellate |

产品来源 |

United States |

准备方法

Solid-State Fermentation (SSF)

Solid-state fermentation utilizes agro-industrial residues as substrates, offering cost-effective and high-yield GA₃ production. In a study comparing SSF, SmF, and semisolid-state fermentation (SSSF), Gibberella fujikuroi LPB06 produced 7.34 g kg⁻¹ GA₃ in column bioreactors using citric pulp (CP) as a support. The process involved inoculating CP with a 10% (v/v) spore suspension (10⁷ spores mL⁻¹), maintaining 29°C, and aerating at 1 L min⁻¹ for 216 hours. SSF’s advantages include reduced water usage and enhanced fungal hyphae penetration into the substrate, which facilitates secondary metabolite synthesis.

Submerged Fermentation (SmF)

Submerged fermentation in stirred tank reactors (STRs) and bubble column reactors (BCRs) is widely adopted for GA₃ production due to scalability. Using a medium containing 10% (w/v) acid-treated CP and 0.5 g L⁻¹ MgSO₄, Fusarium moniliforme LPB03 achieved 273 mg L⁻¹ GA₃ in a 10 L STR. Batch kinetics studies revealed that GA₃ production is growth-associated, with maximum biomass (12 g L⁻¹) accumulating within 50 hours, followed by GA₃ synthesis (1 g L⁻¹) over 170 hours. The carbon-to-nitrogen (C/N) ratio critically influences yields: a C/N ratio of 119.5 optimized the specific growth rate (μₘₐₓ = 0.096 h⁻¹), while ratios exceeding 917.8 completely inhibited growth.

Table 1: Comparison of Fermentation Systems for GA₃ Production

Extraction and Preliminary Purification

Solvent Extraction

Post-fermentation broth is typically acidified to pH 3.8 and extracted with ethyl acetate, which selectively partitions GA₃ into the organic phase. A patent by US2842051A details a process where the broth is filtered, mixed with ethyl acetate, and agitated to transfer GA₃ into the solvent. Subsequent buffer extraction (pH 6.3 phosphate buffer) removes impurities, followed by re-acidification and a second ethyl acetate wash to recover GA₃. This method achieves ~80% recovery, though yields vary with fungal strain and media composition.

Solid-Phase Extraction (SPE)

For plant-derived GA₄, solid-phase extraction using C-18 cartridges effectively purifies gibberellins from complex matrices. In Epithelantha micromeris, SPE coupled with reverse-phase liquid chromatography (RP-LC) enabled GA₄ quantification at 0.4 mg L⁻¹, with a retention time of 2.1 minutes using a Hypersil GOLD C-18 column. While SPE is less common in microbial GA₃ production, it highlights the versatility of extraction methods across biological sources.

Advanced Purification Strategies

Crystallization

Crude GA₃ is purified via fractional crystallization. Dissolving the acid in boiling ethyl acetate and adding light petroleum (60–80°C) induces crystallization, yielding pure GA₃ with a decomposition point of 233–235°C. Repetition of this process enhances purity, though scalability remains challenging due to solvent costs.

Salt Formation

Forming alkali metal salts improves GA₃ stability and solubility. US2980700A describes adsorbing GA₃ onto metallic salts (e.g., calcium phosphate) and washing with ketones to remove impurities. The potassium salt, for instance, is crystallized from ethanol solutions at 5°C, producing stable crystals suitable for agricultural formulations.

Table 2: Purification Methods and Outcomes

Derivative Synthesis

Esterification

This compound esters, such as methyl and acetyl derivatives, are synthesized to modify bioactivity. Acetylation with acetic anhydride in pyridine yields acetylthis compound, which crystallizes as rhombic crystals melting at 233–234°C. These derivatives retain plant growth-promoting properties but exhibit altered solubility profiles.

Formulation with Nutrients

Agricultural formulations often combine GA₃ with nitrogen sources (e.g., ammonium nitrate) to enhance efficacy. US2842051A discloses mixtures containing GA₃ and plant nutrients, which are granulated or emulsified for field application.

Challenges and Optimization Opportunities

While SSF offers high yields, scalability limitations persist due to inhomogeneous heat and mass transfer. SmF in STRs addresses this but requires precise control of dissolved oxygen and shear stress to prevent fungal pellet disintegration. Future research should explore hybrid systems (e.g., SSF combined with SmF) and genetic engineering to overexpress GA biosynthetic genes (e.g., cps/ks, P450-1).

化学反应分析

Acid-Catalyzed Rearrangements

Gibberellic acid undergoes structural reorganization under acidic conditions. Treatment with hydrochloric acid (HCl) at reflux induces aromatization and rearrangement to form allo-gibberic acid , a tricyclic derivative . This reaction proceeds via protonation of the lactone ring, followed by dehydration and skeletal rearrangement.

Key steps :

-

Aromatization : Loss of water and formation of a conjugated aromatic system.

-

Rearrangement : Migration of methyl groups and stabilization via resonance .

Epoxidation and Ring-Opening Reactions

The C₁₆–C₁₇ double bond in this compound is susceptible to epoxidation. Using meta-chloroperbenzoic acid (mCPBA) , the epoxide intermediate forms, enabling subsequent nucleophilic ring-opening reactions .

Example reaction :

-

Epoxidation : GA₃ → Epoxide intermediate (C₁₆–C₁₇ epoxide).

-

Ring-opening : Reaction with propargyl amine yields 3-amino-1,2-diol derivatives (e.g., compound 31 ) .

| Reaction Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide | 85% | |

| Ring-opening | Propargyl amine, CH₃CN, reflux | Aminodiol | 72% |

Click Chemistry Functionalization

The terminal alkyne group in propargyl-substituted GA₃ derivatives participates in Huisgen 1,3-dipolar cycloaddition under Sharpless conditions:

Reaction protocol :

-

Cu(I)-catalyzed click chemistry : CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O (2:1).

-

Product : 1,4-Disubstituted-1,2,3-triazoles (e.g., compound 32 ) .

Applications :

-

Triazole derivatives show enhanced antiproliferative activity (IC₅₀ = 8.2 μM against HeLa cells) .

-

Amide-functionalized analogs inhibit rice growth by 48.6% at 100 μM .

Esterification and Acetylation

The hydroxyl groups at C₃ and C₁₃ are prime sites for modification:

Acetylation

Esterification

-

Reagents : 2,4-Dimethoxybenzyl bromide, K₂CO₃.

Deprotection : Zinc dichloride cleaves the 2,4-dimethoxybenzyl ester to regenerate the carboxylic acid .

Acidic Degradation

GA₃ decomposes in acidic media (pH < 3), forming inactive derivatives .

Thermal Stability

-

Solubility :

Solvent Solubility (g/L) Methanol 273 Ethyl acetate 3.1 Dichloromethane 32

Biochemical Interactions

GA₃ modulates plant physiology by binding to GID1 receptors , downregulating endogenous gibberellin synthesis genes (GA20ox, KAO1) . Exogenous GA₃ reduces malondialdehyde (MDA) levels under stress, mitigating oxidative damage .

科学研究应用

Agricultural Applications

1. Seed Germination and Crop Yield Enhancement

Gibberellic acid plays a crucial role in seed germination by stimulating the production of lytic enzymes that hydrolyze starches in seeds. This action is particularly beneficial in barley, where it accelerates germination and reduces malting losses during brewing processes . Additionally, studies have shown that applying this compound can significantly increase crop yields by promoting cell division and elongation .

2. Fruit Ripening Control

In fruit production, this compound is utilized to control ripening processes. It can enhance fruit size and improve quality by regulating growth patterns. For instance, its application has been linked to increased fruit size in various cultivars, contributing to higher market value .

3. Mitigation of Abiotic Stress

Research indicates that this compound can help plants cope with abiotic stress factors such as drought and heavy metal contamination. A study on tomato seedlings showed that treatment with this compound improved growth rates and reduced heavy metal accumulation when irrigated with contaminated water . This suggests its potential for use in phytoremediation strategies.

Horticultural Applications

1. Ornamental Plant Growth

this compound is widely used in ornamental horticulture to enhance the aesthetic qualities of plants. For example, studies on dwarf schefflera demonstrated that foliar applications of this compound significantly improved plant height, leaf area, and chlorophyll content compared to untreated controls . Such enhancements are critical for the commercial value of ornamental plants.

2. Flowering Induction

In certain ornamental species, this compound can induce flowering and improve flower quality. Research has shown that specific concentrations of this compound applied at strategic times can lead to increased flowering rates and improved physiological traits .

Environmental Applications

1. Soil Health Improvement

this compound can also play a role in improving soil health by enhancing root development and soil structure through increased root biomass. This can lead to better nutrient uptake and overall plant health .

2. Bioremediation Efforts

The ability of this compound to promote plant growth under stress conditions makes it a valuable tool in bioremediation efforts aimed at restoring contaminated environments. Its application can enhance the growth of hyperaccumulator plants that are used to extract heavy metals from contaminated soils .

Case Studies

作用机制

Gibberellic acid exerts its effects by binding to specific receptors in plant cells, triggering a cascade of molecular events. It stimulates the production of messenger RNA (mRNA) molecules that code for hydrolytic enzymes, which break down stored food reserves in seeds, promoting germination. This compound also influences cell division and elongation, transitions from meristem to shoot growth, and various other developmental processes .

相似化合物的比较

Comparison with Similar Compounds

Gibberellic acid belongs to a family of over 130 gibberellins, many of which share structural similarities but exhibit distinct functional roles. Below, GA₃ is compared with two functionally relevant analogs: GA₁ and GA₄ .

Structural and Functional Differences

- Bioactivity : GA₃ is more potent in germination and enzyme induction than GA₁ or GA₄. For example, GA₃ at 1,000 mg/L increases Cassia surattensis germination by 40% compared to controls, whereas GA₁ shows minimal effect in similar studies .

- Receptor Interaction : GA₃ binds strongly to the GID1 receptor in plants, triggering DELLA protein degradation and activating growth genes. GA₄, despite structural differences, also binds GID1 but with lower affinity, leading to varied downstream effects .

- Agricultural Utility : GA₃’s role in malting and fruit industries is unmatched, while GA₄ is preferred for manipulating flowering cycles in ornamental plants .

Research Findings

- Germination Efficiency : GA₃ outperforms other gibberellins in breaking seed dormancy. In Cassia surattensis, 800 mg/L GA₃ increases germination rates by 35%, whereas GA₁ and GA₄ achieve only 10–15% under identical conditions .

- Biomass Production : GA₃-treated plants exhibit 25% higher fresh weight biomass compared to GA₄-treated specimens, attributed to its enhanced enzymatic activity in cell wall modification .

- Environmental Impact: GA₃’s prolonged use in agriculture raises concerns about ecosystem effects, such as non-target plant stimulation. In contrast, GA₄’s narrower application scope minimizes such risks .

常见问题

Q. How should researchers design experiments to investigate the effects of gibberellic acid on plant growth?

- Methodological Answer : Experimental design should include control groups (untreated plants), variable GA concentrations (e.g., 10 nM–1 µM), and standardized growth conditions (light, temperature, humidity). Use randomized block designs to minimize environmental variability. Replicate experiments at least three times to ensure statistical validity. Measure parameters like stem elongation, leaf expansion, and flowering time using calibrated tools (e.g., calipers, imaging software). Include negative controls (e.g., GA biosynthesis inhibitors like paclobutrazol) to validate specificity .

Q. What analytical techniques are most reliable for quantifying this compound concentrations in plant tissues?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for GA quantification. Sample preparation should involve extraction with methanol/water, purification via solid-phase extraction (SPE), and derivatization if necessary. Enzyme-linked immunosorbent assays (ELISAs) are cost-effective for preliminary screening but may cross-react with structurally similar gibberellins. Always validate methods using internal standards (e.g., deuterated GA₃) .

Q. What are the foundational steps for conducting a literature review on GA's historical discovery and structural elucidation?

- Methodological Answer : Start with seminal papers from the 1950s–1960s (e.g., Curtis & Cross, 1954; Grove, 1961) using academic databases like Web of Science or PubMed. Use Boolean operators (e.g., "this compound AND biosynthesis") and citation tracking ("Cited by" in Google Scholar) to identify key studies. Prioritize primary sources from peer-reviewed journals and avoid non-academic websites. Organize findings chronologically to map the evolution of GA research .

Advanced Research Questions

Q. How can researchers resolve contradictory data on GA's role in stress responses across plant species?

- Methodological Answer : Conduct systematic reviews or meta-analyses to identify patterns in species-specific responses. Use transcriptomic and metabolomic profiling to compare GA signaling pathways under stress (e.g., drought, salinity). Validate hypotheses with mutant plants (e.g., GA-deficient or GA-insensitive mutants) and cross-species genetic complementation experiments. Ensure experimental conditions (e.g., stress intensity, developmental stage) are standardized to reduce variability .

Q. What methodological challenges arise when elucidating GA biosynthesis pathways in non-model plant species?

- Methodological Answer : Challenges include low endogenous GA levels and pathway redundancy. Use isotopic labeling (e.g., ¹³C-glucose) to trace biosynthetic intermediates. Combine RNA sequencing to identify candidate genes (e.g., GA20ox, GA3ox) and CRISPR/Cas9 knockout lines to confirm function. Cross-reference genomic data with established models (e.g., Arabidopsis, rice) to infer conserved or divergent mechanisms. Publish negative results to aid community-wide validation .

Q. How can GA's interaction with other phytohormones (e.g., auxin, ABA) be experimentally dissected?

- Methodological Answer : Employ hormone application assays with combinatorial treatments (e.g., GA + auxin transport inhibitors). Use double mutants (e.g., ga1-3 and axr1-3) to study genetic epistasis. Quantify hormone levels via LC-MS/MS and correlate with phenotypic outcomes. Spatial-temporal analysis (e.g., tissue-specific promoters driving hormone biosensors) can reveal localized interactions. Statistical tools like partial least squares regression (PLSR) help model multivariate interactions .

Q. What strategies optimize this compound production in microbial fermentation systems?

- Methodological Answer : Optimize carbon/nitrogen ratios (e.g., glucose and ammonium sulfate) and pH (5.5–6.5) in Fusarium moniliforme cultures. Use fed-batch fermentation with dissolved oxygen control to enhance secondary metabolite yield. Screen for high-producing strains via UV mutagenesis or adaptive laboratory evolution. Monitor GA titers via HPLC and correlate with transcriptomic data (e.g., cps/ks gene clusters) to identify metabolic bottlenecks .

Methodological Best Practices

- Data Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For omics data, apply false discovery rate (FDR) corrections and pathway enrichment analysis (e.g., KEGG, GO) .

- Ethical Reproducibility : Publish raw data (e.g., via Zenodo) and detailed protocols (e.g., strain IDs, growth media recipes) to enable replication .

- Literature Management : Use reference managers (e.g., Zotero) and annotate sources with keywords (e.g., "GA signaling," "biosynthesis mutants") for efficient retrieval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。